2-Propylpyridine
Overview
Description
2-Propylpyridine is a pyridine derivative, a class of compounds that are important in various chemical syntheses and pharmaceutical applications. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. Substituted pyridines, such as 2-aminopyridine, have been widely studied for their potential in drug discovery due to their simple, low molecular weight, and functionalized structure, which can be used to produce single products with minimum side reactions .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, functionalized 2-aminohydropyridines and 2-pyridinones have been synthesized via domino reactions using arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, 2-arylpyridines, which are significant ligands for synthesizing complexes with physical properties, can be synthesized through sequential palladium-catalyzed direct arylation followed by Suzuki coupling of bromo-2-chloropyridines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and potential applications. For example, the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid have been studied using X-ray diffraction, inelastic neutron scattering, infrared, and Raman spectroscopy, as well as first principles calculations . These studies help in understanding the electronic and spatial configuration of the molecules, which is essential for their function as ligands or pharmacophores.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, 2-acylpyridines can be prepared by iridium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with acyl cyanides . Moreover, the synthesis of amino-functionalized 2,2'-bipyridines involves coupling substituted 2-chloro- and 2-bromopyridine building blocks to diamino-functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives like 2-propylpyridine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The presence of substituents on the pyridine ring can significantly alter these properties, making them suitable for specific applications. For instance, the crystal structure of gold(III) complexes with 2-phenylpyridine ligands shows how the ligands' orientation can affect the overall stability and
Scientific Research Applications
1. Applications in Electrochemical Processes
2-Propylpyridine derivatives, such as 4-propylpyridine, have been utilized in electrochemical processes. A study by (Fang et al., 2015) discusses the use of 4-propylpyridine in the formation of a new ionic liquid for aluminum electroplating. This ionic liquid features an Al-containing cation as the electroactive species, which is beneficial for the electrodeposition of aluminum.
2. Role in Antibacterial Materials
2-Propylpyridine derivatives have been explored for their potential in creating antibacterial materials. (Pallavicini et al., 2013) investigated the use of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand, which, when grafted onto glass surfaces and combined with Cu(2+), exhibited significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus.
3. Synthesis of Bioactive Compounds
The synthesis of bioactive compounds often involves 2-propylpyridine derivatives. For instance, (Bolliger et al., 2011) described methods for synthesizing 6-substituted 2-aminopyridines, key structural cores of various bioactive natural products and medicinally important compounds.
4. Catalytic Applications
2-Propylpyridine derivatives like terpyridines have catalytic applications in various fields, including materials science, biomedicinal chemistry, and organometallic catalysis. As discussed by (Winter et al., 2011), these compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations.
5. Role in Drug Discovery
2-Propylpyridine derivatives are significant in drug discovery due to their simple, low molecular weight and functionalized structure, as highlighted by (Rao & Chanda, 2021). These derivatives serve as locomotives in synthesizing pharmacophores against various biological targets.
6. Antibacterial Activity
Certain 2-propylpyridine derivatives have been synthesized to assess their antibacterial activity. (El-Salam & Mohamed, 2005) conducted research on 2-aminopyridine derivatives, finding varied extents of bacterial inhibition.
7. Use in Photovoltaics
2-Propylpyridine derivatives have applications in photovoltaic research. (Kuang et al., 2006) studied heteroleptic ruthenium complexes that incorporate bipyridine ligands for use in dye-sensitized solar cells, demonstrating significant solar light harvesting capacity.
properties
IUPAC Name |
2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALIKXMLIAOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060751 | |
Record name | 2-Propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Tobacco, nutty aroma | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.917 | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Propylpyridine | |
CAS RN |
622-39-9 | |
Record name | 2-Propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propylpyridine | |
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Record name | 2-Propylpyridine | |
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Record name | Pyridine, 2-propyl- | |
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Record name | 2-Propylpyridine | |
Source | EPA DSSTox | |
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Record name | 2-propylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.758 | |
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Record name | 2-PROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N6AX0B7PA | |
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Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2 °C | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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